molecular formula C20H23F3N4O B2962765 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1448079-24-0

1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2962765
CAS No.: 1448079-24-0
M. Wt: 392.426
InChI Key: DBVDFIZZWVUORH-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups at the 1- and 5-positions, respectively. The urea moiety is linked to a 2-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing properties. The cyclopropyl and cyclopentyl substituents likely influence steric bulk and lipophilicity, while the trifluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs.

Properties

IUPAC Name

1-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O/c21-20(22,23)16-7-3-4-8-17(16)25-19(28)24-12-14-11-18(13-9-10-13)27(26-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVDFIZZWVUORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea , with a molecular formula of C20H23F3N4OC_{20}H_{23}F_3N_4O and a molecular weight of approximately 392.4 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

PropertyValue
Common Name1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS Number1448079-24-0
Molecular FormulaC20H23F3N4O
Molecular Weight392.4 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and inflammation:

  • Cyclin-dependent Kinase Inhibition : The compound exhibits notable inhibitory effects on cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle. This inhibition is significant for cancer therapy, as it can lead to the arrest of cancer cell proliferation.
  • Anti-inflammatory Properties : Pyrazole derivatives, including this compound, have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that it may be beneficial in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that pyrazole derivatives can possess antimicrobial properties. For instance, compounds structurally related to our target compound have demonstrated moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL .

Case Studies

  • Inhibition of p38 MAPK : A related study evaluated the efficacy of pyrazole derivatives as inhibitors of p38 MAPK, an important target in inflammatory diseases. The most active compounds showed IC50 values in the low nanomolar range, indicating strong inhibitory potential against this kinase .
  • Neutrophil Migration : Another study highlighted the ability of certain pyrazole-based ureas to inhibit IL-8 induced neutrophil chemotaxis, which is critical in inflammatory responses. The most effective derivatives had IC50 values ranging from 10 to 55 nM .

Structure-Activity Relationship (SAR)

The biological activity of 1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can be influenced by various structural modifications:

  • Cyclopentyl and Cyclopropyl Groups : These groups enhance lipophilicity and may improve binding affinity to biological targets.
  • Trifluoromethyl Substitution : The presence of a trifluoromethyl group is known to increase metabolic stability and can influence the compound's interaction with enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to two structurally related urea derivatives (from and ):

Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight* logP* (Predicted)
1-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea Pyrazole Cyclopentyl, cyclopropyl, 2-(trifluoromethyl)phenyl ~455.5 g/mol ~4.2
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Piperidine 4-Fluorophenylpropyl, 3-(1-methyl-tetrazol-5-yl)phenyl ~509.6 g/mol ~3.8
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea Pyrrolidine/Pyrazole 3-Fluorophenyl, 2-methoxyethyl, 4-methyl-3-(2-methyl-pyrimidinyl)phenyl ~642.7 g/mol ~5.1

*Calculated based on molecular formulas.

Key Differences and Implications

Pyrazole vs.

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects compared to the fluorine in and the methoxyethyl group in . This may improve metabolic stability and target affinity .
  • Heterocyclic Moieties : The tetrazole group in acts as a bioisostere for carboxylic acids, enhancing solubility, while the pyrimidine in may facilitate aromatic interactions with protein targets .

Lipophilicity and Steric Bulk :

  • The cyclopropyl group in the target compound reduces steric hindrance compared to the bulkier 4-fluorophenylpropyl () and methoxyethyl-pyrrolidine () substituents. This could improve membrane permeability but reduce selectivity for sterically sensitive targets .

Synthetic Complexity :

  • Introducing the cyclopropane ring in the target compound requires specialized reagents (e.g., Simmons-Smith conditions), whereas the piperidine and pyrrolidine derivatives in and are synthesized via standard alkylation or ring-opening reactions .

Research Findings and Hypothetical Pharmacological Profiles

While specific experimental data (e.g., IC50 values) are unavailable in the provided evidence, theoretical comparisons suggest:

  • Target Compound : Likely exhibits enhanced metabolic stability due to the trifluoromethyl group and moderate lipophilicity (logP ~4.2), balancing bioavailability and blood-brain barrier penetration.
  • Compound : The tetrazole moiety may improve solubility but could increase susceptibility to enzymatic degradation compared to trifluoromethylated analogs .

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